molecular formula C11H10F3NO3 B1604504 N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine CAS No. 324028-18-4

N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine

Cat. No.: B1604504
CAS No.: 324028-18-4
M. Wt: 261.2 g/mol
InChI Key: MJBCGFLRYSZAPQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine: is a fluorinated amino acid derivative with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine typically involves the acetylation of 3,4,5-trifluoro-L-phenylalanine. The process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions to prevent the decomposition of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions, although it is generally resistant to oxidation.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential role in protein engineering and the development of novel biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluoro-L-phenylalanine: Lacks the acetyl group but shares the trifluoromethyl group, making it a useful comparison for studying the effects of acetylation.

    N-Acetyl-L-phenylalanine: Contains the acetyl group but lacks the trifluoromethyl group, providing insights into the role of fluorination.

Uniqueness

N-Acetyl-(3,4,5-trifluorophenyl)-L-alanine is unique due to the combination of the acetyl and trifluoromethyl groups. This dual modification imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Properties

CAS No.

324028-18-4

Molecular Formula

C11H10F3NO3

Molecular Weight

261.2 g/mol

IUPAC Name

(2S)-2-acetamido-3-(3,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C11H10F3NO3/c1-5(16)15-9(11(17)18)4-6-2-7(12)10(14)8(13)3-6/h2-3,9H,4H2,1H3,(H,15,16)(H,17,18)/t9-/m0/s1

InChI Key

MJBCGFLRYSZAPQ-VIFPVBQESA-N

SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O

sequence

X

Origin of Product

United States

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